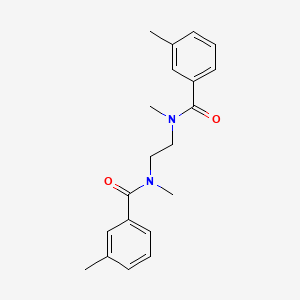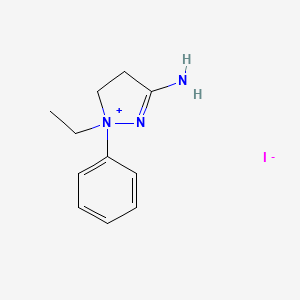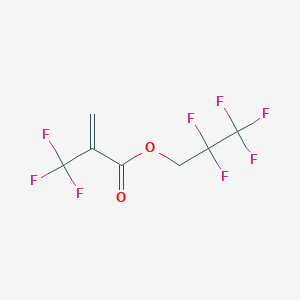![molecular formula C15H20OSi B14337012 2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one CAS No. 103003-37-8](/img/structure/B14337012.png)
2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one is an organic compound that features a unique structure combining a cycloheptatrienone ring with a trimethylsilyl-substituted alkyne side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one typically involves multiple steps. One common method starts with the preparation of 5-(Trimethylsilyl)-4-pentyn-1-ol, which is then subjected to further reactions to introduce the cycloheptatrienone moiety. The reaction conditions often involve the use of organic solvents such as toluene and n-hexane, and the reactions are carried out under an inert atmosphere using Schlenk techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.
化学反応の分析
Types of Reactions
2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the alkyne or ketone functionalities.
Substitution: The trimethylsilyl group can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated hydrocarbon structure.
科学的研究の応用
2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to new insights in biochemistry.
Medicine: Research into its medicinal properties could uncover new therapeutic agents, especially in the field of oncology where similar compounds have shown promise.
作用機序
The mechanism by which 2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one exerts its effects is largely dependent on its interactions with other molecules. The cycloheptatrienone ring can participate in various chemical reactions due to its conjugated system, while the trimethylsilyl group can influence the compound’s reactivity and stability. Molecular targets and pathways involved would vary based on the specific application, whether in catalysis, biological interactions, or material science .
類似化合物との比較
Similar Compounds
N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline: This compound shares the trimethylsilyl-substituted alkyne structure but differs in the aromatic ring system.
5-(Trimethylsilyl)-4-pentyn-1-ol: A precursor in the synthesis of the target compound, it features a simpler structure with a hydroxyl group instead of the cycloheptatrienone ring.
Uniqueness
What sets 2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one apart is its combination of a cycloheptatrienone ring with a trimethylsilyl-substituted alkyne side chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
特性
CAS番号 |
103003-37-8 |
|---|---|
分子式 |
C15H20OSi |
分子量 |
244.40 g/mol |
IUPAC名 |
2-(5-trimethylsilylpent-4-ynyl)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C15H20OSi/c1-17(2,3)13-9-5-7-11-14-10-6-4-8-12-15(14)16/h4,6,8,10,12H,5,7,11H2,1-3H3 |
InChIキー |
PXEXRKYATMGFMG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CCCCC1=CC=CC=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14336930.png)
![Bis[4-(nonyloxy)phenyl]ethane-1,2-dione](/img/structure/B14336936.png)

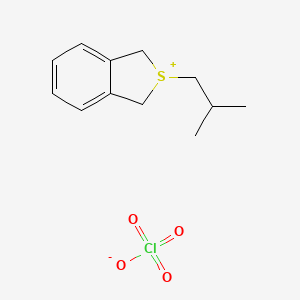
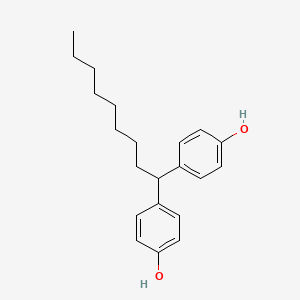
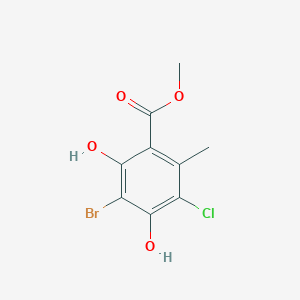

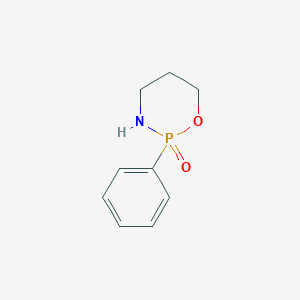
![Phenol, 2-[[[2-(ethylamino)ethyl]imino]methyl]-](/img/structure/B14336968.png)


